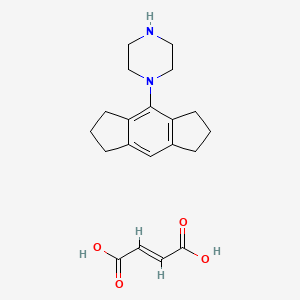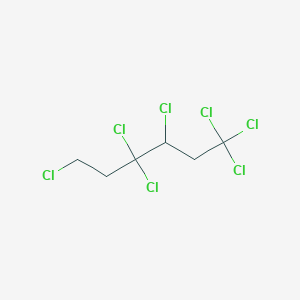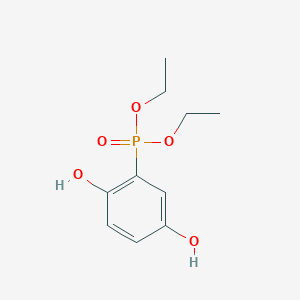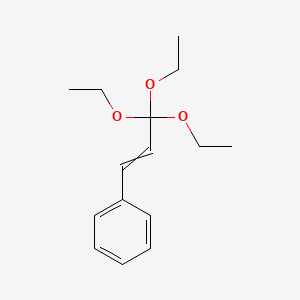
(3,3,3-Triethoxyprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a prop-1-en-1-yl group substituted with three ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Triethoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with a suitable precursor, such as (3,3,3-Triethoxyprop-1-en-1-yl) chloride, under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,3-Triethoxyprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3,3-Triethoxyprop-1-en-1-yl)benzene depends on its specific application. In organic synthesis, it may act as a building block for constructing larger molecules. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3,3-Triethoxyprop-1-en-1-yl)toluene: Similar structure with a methyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)phenol: Similar structure with a hydroxyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)aniline: Similar structure with an amino group on the benzene ring.
Uniqueness
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is unique due to the presence of three ethoxy groups on the prop-1-en-1-yl moiety, which can influence its reactivity and properties compared to other similar compounds. This unique structure may impart specific chemical and physical properties, making it valuable for certain applications.
Eigenschaften
CAS-Nummer |
63473-68-7 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3,3,3-triethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C15H22O3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
WVUNYYCJDJUIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C=CC1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



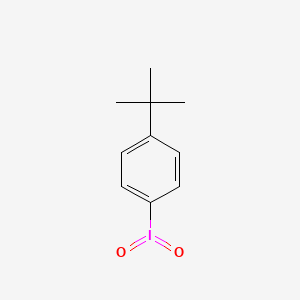
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)



![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
